Lanthanum(III) nitrate

Übersicht

Beschreibung

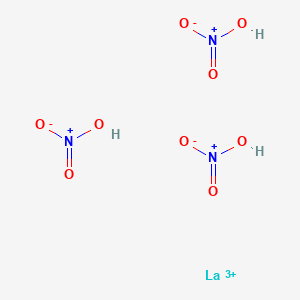

Lanthanum(III) nitrate is a transition metal catalyst widely used in many organic transformations . It is a white crystalline solid that is highly soluble in water . It is also utilized in various fields such as catalysts, ceramics, and as a source of lanthanum ions in chemical synthesis .

Synthesis Analysis

Lanthanum(III) nitrate can be prepared by dissolution of lanthanum oxide, hydroxide, or carbonate in nitric acid, followed by crystallization . The general reactions are as follows: La2O3 + 6HNO3 → 2La(NO3)3 + 3H2O .Molecular Structure Analysis

The chemical formula for Lanthanum(III) nitrate hexahydrate is La(NO₃)₃ * 6 H₂O . The compound decomposes at 499°C to lanthanum oxide, nitric oxide, and oxygen .Chemical Reactions Analysis

Lanthanum(III) nitrate hexahydrate is a transition metal catalyst widely used in many organic transformations . It forms double salts with magnesium, calcium, and ammonium nitrates and many other salts when mixed in stoichiometric amounts .Physical And Chemical Properties Analysis

Lanthanum(III) nitrate is a water-soluble salt of lanthanum with the chemical formula La(NO3)3 . It is a colorless crystal with a slight odor . It has a density of 1.3 g/cm3, melts at 40 °C, and decomposes at 126 °C . It is very soluble in water and alcohol .Wissenschaftliche Forschungsanwendungen

Wastewater Treatment

Lanthanum(III) nitrate has been used in the study of adsorption behaviors of lanthanide ions on bentonite, which has implications for rare earth wastewater disposal . The sulfate system was found to be more favorable for the adsorption of rare earth ions on the bentonite surface .

Osteogenic Differentiation

Research has shown that Lanthanum(III) nitrate can affect the osteoblast differentiation of bone marrow stroma cells (BMSCs) . Different La-containing precipitations were obtained by adding various concentrations of La(NO3)3 solutions to Dulbecco’s modified Eagle medium (DMEM) or DMEM with fetal bovine serum (FBS) .

Synthesis of Lanthanum Zirconate Nanoparticles

Lanthanum(III) nitrate can be used as a starting material to synthesize lanthanum zirconate nanoparticles .

4. Preparation of Luminescent Coordination Polymer Nanosheets Lanthanum(III) nitrate can be used as a precursor to prepare luminescent lanthanum-tricarboxytriphenylamine (La-TCA) coordination polymer nanosheets .

5. Fabrication of Perovskite Oxide-Type LaFeO3 Dendrites Lanthanum(III) nitrate can be used to fabricate perovskite oxide-type LaFeO3 dendrites for chemical sensors .

6. Electrochemical Synthesis of LaMnO3 Thin Film Lanthanum(III) nitrate is utilized as a starting material for the electrochemical synthesis of a LaMnO3 thin film coating on stainless steel substrates .

7. Catalyst for Chemoselective Preparation of Dithioacetals Lanthanum(III) nitrate is used as a catalyst for the chemoselective preparation of cyclic and acyclic dithioacetals .

Preparation of Lanthanum Aluminate (LAO)

Lanthanum(III) nitrate is used to prepare lanthanum aluminate (LAO) .

Wirkmechanismus

Target of Action

Lanthanum(III) nitrate is an inorganic compound with the chemical formula La(NO3)3·xH2O . It is primarily used in the extraction and purification of lanthanum from its ores . The compound’s primary targets are the organic transformations in which it acts as a transition metal catalyst .

Mode of Action

Lanthanum(III) nitrate interacts with its targets by facilitating various organic transformations. It is widely used in chemoselective deprotection of acetonides, acetylation of alcohols, phenols, and amines with acetic anhydride, and synthesis of α-amino nitriles .

Biochemical Pathways

The biochemical pathways affected by Lanthanum(III) nitrate are primarily related to the organic transformations it catalyzes. For instance, it plays a crucial role in the synthesis of α-amino nitriles . .

Pharmacokinetics

It is known that the compound is highly soluble in water , which could potentially influence its bioavailability

Result of Action

The result of Lanthanum(III) nitrate’s action is the facilitation of various organic transformations. For instance, it aids in the chemoselective deprotection of acetonides, acetylation of alcohols, phenols, and amines with acetic anhydride, and synthesis of α-amino nitriles . These transformations are crucial in various fields such as pharmaceuticals, polymers, and material science .

Action Environment

The action of Lanthanum(III) nitrate can be influenced by environmental factors. For instance, it is known to decompose at 499°C to lanthanum oxide, nitric oxide, and oxygen . Therefore, temperature is a critical factor in its stability. Additionally, the compound’s solubility in water suggests that its action and efficacy could be influenced by the presence of water or other solvents.

Safety and Hazards

Lanthanum(III) nitrate is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may intensify fire, cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to wear protective gloves, clothing, eye protection, and face protection when handling this chemical .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

lanthanum(3+);nitric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/La.3HNO3/c;3*2-1(3)4/h;3*(H,2,3,4)/q+3;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAPXNISCLWTJQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)(O)[O-].[N+](=O)(O)[O-].[N+](=O)(O)[O-].[La+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H3LaN3O9+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10277-43-7 (hexahydrate), 16096-89-2 (Parent) | |

| Record name | Lanthanide nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010099599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

327.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lanthanum(III) nitrate | |

CAS RN |

10099-59-9 | |

| Record name | Lanthanide nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010099599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(Bromomethyl)benzo[b]thiophene](/img/structure/B157801.png)